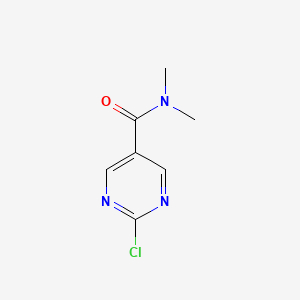
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide is an organic compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide typically involves the chlorination of N,N-dimethyl-5-pyrimidinecarboxamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyrimidine ring. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, substitution with an amine would yield an N-substituted pyrimidine derivative.
Applications De Recherche Scientifique
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 2-position plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-dimethylacetamide: Similar in structure but with an acetamide group instead of a pyrimidine ring.
2-Chloro-N,N-dimethyl-5-pyrimidinamine: Similar but with an amine group instead of a carboxamide group.
Uniqueness
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and biological activity. Its ability to undergo selective substitution reactions makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C7H8ClN3O |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
2-chloro-N,N-dimethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-11(2)6(12)5-3-9-7(8)10-4-5/h3-4H,1-2H3 |
Clé InChI |
CDBYNSBJWYMZEZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CN=C(N=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


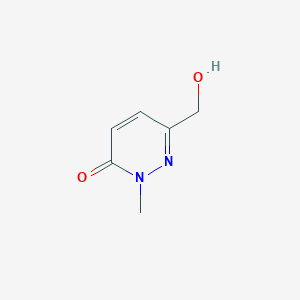

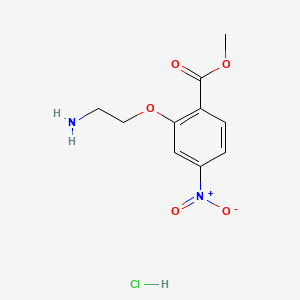

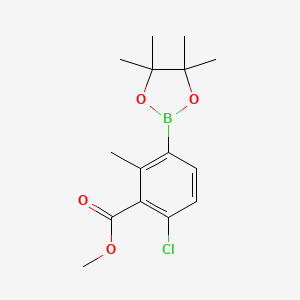

![2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B13921732.png)
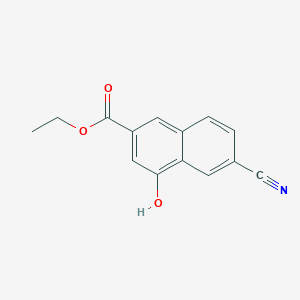
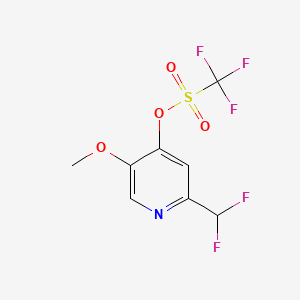
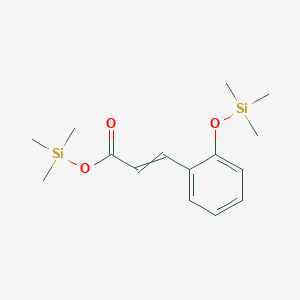
![9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate](/img/structure/B13921760.png)
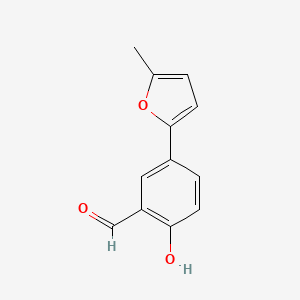
![(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B13921764.png)
![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)
